4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine -

4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine

Catalog Number: EVT-3948578
CAS Number:
Molecular Formula: C19H25N3O2
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0032 (Taselisib)

  • Compound Description: GDC-0032, also known as Taselisib, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the mutated forms of PI3Kα. [, ] This drug candidate has shown efficacy in inhibiting tumor growth in preclinical models and is currently being investigated in clinical trials for the treatment of various cancers. [, ]
  • Relevance: While GDC-0032 does not share the core morpholine structure of 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, it contains both a pyrazole ring and a propanamide substituent. [, ] The presence of these shared moieties suggests a potential structural relationship, and further investigation into the structure-activity relationship of these compounds could be valuable. Additionally, both compounds exhibit antitumor activity, although through different mechanisms. [, ]

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound, synthesized and characterized by X-ray crystallography, features a central pyrazoline ring connected to various aromatic substituents. [] While its specific biological activity remains unexplored in the provided literature, its structural features suggest potential applications in medicinal chemistry.
  • Relevance: This compound exhibits significant structural similarities to 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine. [] Both share a substituted pyrazole ring, a key pharmacophore in various biologically active compounds. [] Despite differences in the overall structures and the presence of a thiazole ring instead of a morpholine ring, the shared pyrazole moiety implies a potential common origin or synthetic pathway, warranting further investigation.
  • Compound Description: This copper(II) complex demonstrates intriguing bioactivity, effectively inhibiting the enzyme protein tyrosine phosphatase 1B (PTP1B) and exhibiting antiproliferative effects against human breast cancer cells (MCF7). [] Its unique structural features, incorporating a pyrazole ring within a more complex ligand framework, contribute to its distinct biological profile.
  • Relevance: While structurally distinct from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, this copper(II) complex shares the presence of a substituted pyrazole ring. [] Although the overall structures differ significantly, this shared moiety highlights the versatility of pyrazole as a pharmacophore in designing compounds with diverse biological activities. []

4-(3,4-Diacetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide

  • Compound Description: This compound, characterized by X-ray crystallography, showcases a substituted pyrazole ring linked to a benzenesulfonamide moiety. [] The presence of multiple acetyl and sulfonamide groups suggests potential for engaging in hydrogen bonding interactions, influencing its physicochemical properties and biological activities.
  • Relevance: While structurally distinct from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, this compound shares the presence of a substituted pyrazole ring. [] Although the overall structures and substituents differ, the shared pyrazole moiety underlines its role as a common building block in medicinal chemistry.

4-(3-methyl-5- (piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile Amide Derivatives

  • Compound Description: A series of amide derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile were synthesized and evaluated for their antimicrobial activities. [] These derivatives exhibited promising results against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.
  • Relevance: Although the core structures differ, these derivatives and 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine both contain a substituted pyrazole ring. [] The presence of this shared moiety, despite variations in the surrounding structures and functional groups, emphasizes the importance of pyrazole derivatives in medicinal chemistry and their potential across diverse therapeutic areas.

(4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II)

  • Compound Description: This copper(II) complex exhibits polymorphism, existing in three distinct crystalline forms with varying colors (green, emerald green, and orange). [] The different colors are attributed to variations in π-π stacking interactions between the molecules in the crystal lattice.
  • Relevance: Although structurally dissimilar to 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, this compound also incorporates a substituted pyrazole ring within its structure. [] This shared feature highlights the widespread use of pyrazole derivatives in coordination chemistry and their ability to form complexes with diverse structural and electronic properties.

4,4-(1e,1e)-1,1-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1h-Pyrazol-3-Ol) (H2BuEtP)

  • Compound Description: H2BuEtP is a Schiff base ligand studied for its potential in multi-metal extraction from aqueous solutions. [, , ] Its ability to chelate with metal ions like Cadmium, Iron, Nickel, and Lead makes it a promising candidate for environmental remediation applications.
  • Relevance: Although H2BuEtP does not share the morpholine or phenylethyl moieties of 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, both compounds contain substituted pyrazole rings. [, , ] This structural similarity, despite their distinct applications, emphasizes the versatility of pyrazole-based compounds in various chemical disciplines.
  • Compound Description: Telotristat is a medication used to treat carcinoid syndrome diarrhea. [, , ] It functions by inhibiting tryptophan hydroxylase, an enzyme involved in serotonin synthesis. Excessive serotonin contributes to the development of diarrhea in patients with carcinoid syndrome.
  • Relevance: Telotristat, despite its complex structure, shares a key structural feature with 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine: the presence of a substituted pyrazole ring. [, , ] Although the overall structures and therapeutic targets differ significantly, the shared pyrazole moiety highlights its recurrence in various biologically active molecules, emphasizing its importance in drug discovery.

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) quinazolin-4(3H)-one Derivatives

  • Compound Description: These derivatives were synthesized using a simple and efficient methodology involving polyphosphoric acid as a catalyst. [] Their biological activities have yet to be reported in the provided literature, but their unique structures make them interesting candidates for further pharmacological investigations.
  • Relevance: While lacking the morpholine and phenylethyl groups found in 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, these derivatives share the presence of a substituted pyrazole ring. [] This shared structural element, despite their differences, suggests a potential common origin or synthetic approach. Further research might reveal additional similarities in their chemical behavior or biological profiles.

[(Cu(mepirizole)Br)2(mu-OH)(mu-pz)]

  • Compound Description: This copper(II) complex, featuring a bridging pyrazolate ligand (pz), exhibits strong antiferromagnetic coupling between the copper centers. [] Such magnetic properties, originating from the specific bridging arrangement and electronic interactions within the complex, have potential applications in materials science and catalysis.
  • Relevance: This compound, while structurally distinct from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, shares the common element of a pyrazole derivative. [] In this complex, the pyrazole acts as a bridging ligand, demonstrating its versatility in coordinating metal centers. Although the overall structures and applications differ, the shared presence of a pyrazole derivative suggests a possible connection in their chemical space.

(2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido}N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate

  • Compound Description: This compound, a five-coordinate NaI-bisazo complex, is used in imaging industries. [] Its crystal structure, determined by X-ray diffraction, reveals a complex arrangement of ligands around the sodium ion.
  • Relevance: This complex, though structurally different from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, includes a substituted pyrazole ring within its ligand framework. [] The presence of this shared moiety, despite their contrasting applications and overall structures, indicates the diverse applications of pyrazole-containing compounds in various fields.
  • Compound Description: This novel yellow pyrazolyl azo pigment is used in imaging industries. [] Its crystal structure, determined by X-ray diffraction, reveals a trans configuration around the central double bond.
  • Relevance: This pigment, while structurally distinct from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, incorporates a substituted pyrazole ring within its structure. [] The presence of this shared moiety, despite their contrasting applications and overall structures, indicates the diverse applications of pyrazole-containing compounds in various fields.

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This heterocyclic compound was synthesized via a condensation reaction and its structure confirmed by X-ray diffraction. [] While its biological activity remains unexplored, its complex structure suggests potential for further investigation in medicinal chemistry.
  • Relevance: This compound shares a key structural feature with 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine: a substituted pyrazole ring. [] Despite significant differences in their overall structures and the presence of additional heterocyclic rings, this shared moiety highlights the recurrence of pyrazole as a building block in diverse chemical entities.

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting T790M-containing double mutant EGFRs. [] It exhibits high potency and selectivity for these drug-resistant mutants, making it a potential therapeutic agent for treating certain types of cancer.
  • Relevance: PF-06459988 and 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine share a substituted pyrazole ring within their structures. [] Despite their distinct structures and applications, the presence of this common moiety highlights the widespread use of pyrazole derivatives in medicinal chemistry.

Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249)

  • Compound Description: NT-0249 is a potent and selective inhibitor of the NLRP3 inflammasome. [] It has shown efficacy in reducing inflammation in various cellular and animal models, making it a promising candidate for treating inflammatory diseases.
  • Relevance: Both NT-0249 and 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine contain a substituted pyrazole ring within their structures. [] This shared moiety, despite their different overall structures and therapeutic targets, underlines the versatility of pyrazole as a building block in medicinal chemistry.

[Cu(mpym)(H2O)(C4O4)]·2H2O

  • Compound Description: This copper(II) complex, containing the ligand mepirizole (mpym = 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine), forms infinite chains in its crystal structure due to bridging oxalate ligands. []
  • Relevance: This complex, while structurally distinct from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, incorporates a pyrazole ring as part of its mepirizole ligand. [] Despite differences in their overall structures and coordination environments, this shared presence of a pyrazole derivative highlights its diverse applications in coordination chemistry.

2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines & 2-(3-Alkoxy-1H-pyrazol-1-yl)azines

  • Compound Description: These series of compounds were found to be potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. [, ] They exhibit significant antiviral activity, particularly against measles virus, and some members demonstrate promising activity against Plasmodium falciparum, the causative agent of malaria.
  • Relevance: Although structurally distinct from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, these compounds share the presence of a substituted pyrazole ring. [, ] This common structural element, despite the variations in their overall structures and biological targets, underscores the versatility of pyrazole derivatives as pharmacophores.

3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217)

  • Compound Description: SAGE-217 is a potent and selective positive allosteric modulator (PAM) of the GABAA receptor. [] It is currently under investigation in phase 2 clinical trials for the treatment of postpartum depression (PPD), major depressive disorder (MDD), and essential tremor (ET).
  • Relevance: SAGE-217 shares a substituted pyrazole ring with 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, despite their vastly different overall structures and therapeutic targets. [] This shared moiety demonstrates the broad applicability of pyrazole derivatives in drug discovery.

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme involved in cytokine signaling. [] It is currently under development for the treatment of cancer.
  • Relevance: AZD4205 and 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine share a substituted pyrazole ring. [] While their structures and mechanisms of action differ, this commonality highlights the broad utility of pyrazole derivatives as pharmacophores in drug design.

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One Derivatives

  • Compound Description: These compounds, containing both sulfonamide and 2-azitidinone functionalities, were synthesized and evaluated for their antibacterial and antioxidant activities. [] Several of these novel derivatives displayed promising activity against bacterial strains and moderate to good antioxidant properties.
  • Relevance: These derivatives, though structurally distinct from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, share the common presence of a substituted pyrazole ring. [] Despite differences in their overall structures and the presence of additional functional groups, this shared moiety suggests a potential connection in their chemical space and warrants further investigation.

5-{[5-(4-Chloro­phen­yl)-3-methyl-1H-pyrazol-1-yl]meth­yl}-1,3,4-oxa­diazole-2(3H)-thione

  • Relevance: Although structurally different from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, this compound shares the presence of a substituted pyrazole ring. [] This common feature highlights the prevalence of pyrazole derivatives in various chemical entities.

4-Arylidene-1-(4-Phenylselenazol-2-yl)-3-Methyl-1H-Pyrazole-5(4H)-Ones

  • Compound Description: This class of compounds was synthesized via a green and efficient four-component condensation reaction. [] Their unique structures, incorporating pyrazole and selenazole rings, make them interesting candidates for further exploration of their potential biological activities.
  • Relevance: While their structures differ significantly from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, these compounds share the common feature of a substituted pyrazole ring. [] This shared moiety, despite their differences in overall structure and the inclusion of a selenazole ring, suggests a potential connection in their chemical space and warrants further investigation.
  • Compound Description: These novel hybrid molecules were synthesized by combining a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit with various fused 1,4-dihydropyridines, including acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. [] These compounds were designed as potential therapeutic agents and are currently being investigated for their biological activities.
  • Relevance: These hybrid molecules, although structurally diverse from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, share a substituted pyrazole ring. [] This shared moiety highlights the broad utility of pyrazole derivatives in constructing diverse chemical entities with potential biological applications.

2-(5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole

  • Relevance: Despite significant structural differences, both this compound and 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine share a substituted pyrazole ring. [] This shared feature, even within diverse molecular scaffolds, emphasizes the versatility of pyrazole as a building block in various chemical entities.

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: The crystal structure of this complex molecule, containing multiple aromatic rings and a thiazole ring, has been elucidated by X-ray diffraction. [] Its biological activity remains unexplored in the provided literature.
  • Relevance: Despite significant structural differences, both this compound and 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine share a substituted pyrazole ring. [] This common feature highlights the presence of pyrazole derivatives in diverse chemical structures.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective inhibitor of Akt, a key protein kinase involved in various cellular processes, including cell growth, proliferation, and survival. [, ] It is currently under development as a potential anticancer agent.
  • Relevance: Hu7691 and 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine share a substituted pyrazole ring within their structures. [, ] Despite their distinct structures and biological targets, the presence of this common moiety emphasizes the broad utility of pyrazole derivatives in medicinal chemistry.

5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 5-methyl-4-(5-methyl-1H-pyrazol-2-ium-3-yl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-ide monohydrate

  • Compound Description: This compound exhibits a unique co-crystallization phenomenon where both its neutral and zwitterionic forms coexist in the crystal lattice. [] This unusual behavior provides insights into the interplay of intermolecular interactions and tautomerism in the solid state.
  • Relevance: This compound, while structurally distinct from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, shares the presence of a substituted pyrazole ring within its structure. [] Despite their differences in overall structure and behavior, this shared moiety highlights the recurrence of pyrazole derivatives in diverse chemical contexts.

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

  • Relevance: This compound, while structurally distinct from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, shares a substituted pyrazole ring within its structure. [] This shared moiety highlights the widespread use of pyrazole derivatives in various chemical entities, underscoring their potential as building blocks for drug discovery.

3-((1H-benzo[d][1,2,3]triazole-1-yl)methyl)-4- phenylethyl -1H-1,2,4-triazole-5(4H)-thione (BPT)

  • Compound Description: BPT is a novel compound synthesized from the condensation of a hydrazinecarbothioamide derivative. [] Theoretical calculations have been performed on BPT, providing insights into its electronic structure and properties. The compound also exhibits antibacterial activity.
  • Relevance: While BPT differs structurally from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, both compounds contain heterocyclic rings. [] This shared characteristic suggests they may possess similar chemical reactivity or biological properties, though further investigation is needed.

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Relevance: This compound, although structurally distinct from 4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine, shares a substituted pyrazole ring. [] This common feature highlights the presence of pyrazole derivatives in diverse chemical structures.

Properties

Product Name

4-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-(3-phenylpropyl)morpholine

IUPAC Name

2-(3-methylpyrazol-1-yl)-1-[2-(3-phenylpropyl)morpholin-4-yl]ethanone

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H25N3O2/c1-16-10-11-22(20-16)15-19(23)21-12-13-24-18(14-21)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11,18H,5,8-9,12-15H2,1H3

InChI Key

RCLWFXLVMGNWGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(=O)N2CCOC(C2)CCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.